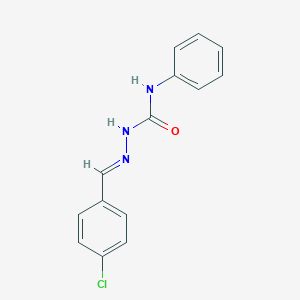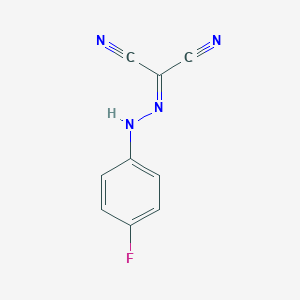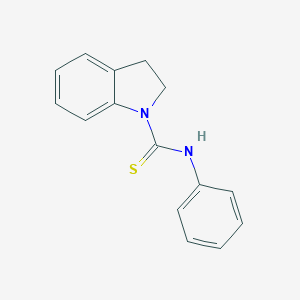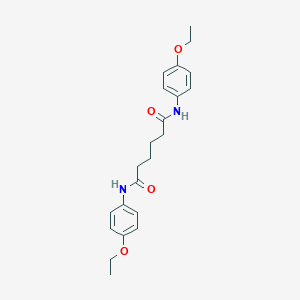
(5-Metil-2-furil)(piridin-3-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-furyl)(pyridin-3-yl)methanol is an organic compound with the molecular formula C11H11NO2 It features a furan ring substituted with a methyl group at the 5-position and a pyridine ring attached to a methanol group
Aplicaciones Científicas De Investigación
(5-Methyl-2-furyl)(pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol typically involves the reaction of 5-methylfurfural with 3-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods: While specific industrial production methods for (5-Methyl-2-furyl)(pyridin-3-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Types of Reactions:
Oxidation: The hydroxyl group in (5-Methyl-2-furyl)(pyridin-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the furan and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: (5-Methyl-2-furyl)(pyridin-3-yl)carboxylic acid
Reduction: (5-Methyl-2-furyl)(pyridin-3-yl)methane
Substitution: Various halogenated derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-furyl)(pyridin-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyridine rings. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
- (2-Chloro-6-p-tolylpyridin-4-yl)methanol
- (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Comparison: (5-Methyl-2-furyl)(pyridin-3-yl)methanol is unique due to the presence of both a furan and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIUQPRKJRSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349472 |
Source


|
| Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356554-26-2 |
Source


|
| Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)
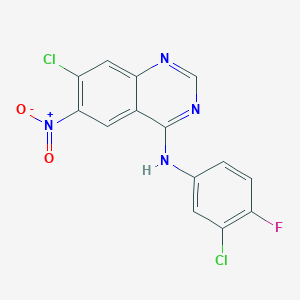
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)

